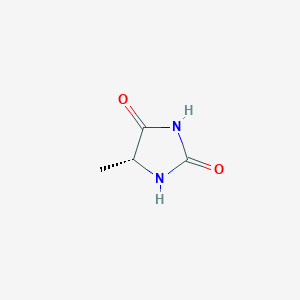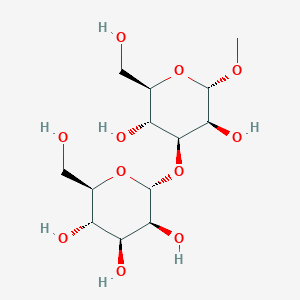
p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
Overview
Description
p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside is a synthetic glycoside compound. It is characterized by the presence of a nitrophenyl group attached to the anomeric carbon of the galactopyranoside ring. This compound is commonly used as a chromogenic substrate in biochemical assays to detect and quantify the activity of specific enzymes, particularly N-acetyl-D-galactosaminidase .
Mechanism of Action
Target of Action
The primary target of p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside, also known as 4-Nitrophenyl N-acetyl-alpha-D-galactosaminide, is the enzyme α-N-acetylgalactosaminidase . This enzyme plays a crucial role in the hydrolysis of terminal N-acetylgalactosamine residues in N-acetylgalactosaminides .
Mode of Action
The compound acts as a substrate for α-N-acetylgalactosaminidase . It is involved in a chemo-enzymatic process where the α-anomer is prepared through chemical synthesis of an anomeric mixture followed by selective removal of the β-anomer using specific enzymatic hydrolysis .
Biochemical Pathways
The compound is involved in the biochemical pathway of glycoside hydrolysis . It is used to detect and characterize α-N-acetylgalactosaminidase, an enzyme that plays a significant role in the degradation of glycoproteins and glycolipids .
Pharmacokinetics
Its interaction with α-n-acetylgalactosaminidase suggests that it may be involved in metabolic processes related to the degradation of glycoproteins and glycolipids .
Result of Action
The hydrolysis of this compound by α-N-acetylgalactosaminidase results in the production of 4-nitrophenol and N-acetyl-alpha-D-galactosaminide . This reaction is often used in diagnostic tests to detect the activity of α-N-acetylgalactosaminidase .
Action Environment
The action of this compound is influenced by factors such as pH and temperature, which can affect the activity of α-N-acetylgalactosaminidase
Biochemical Analysis
Biochemical Properties
p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside serves as a chromogenic synthetic substrate for the enzyme N-acetyl-alpha-D-galactosaminidase . Upon cleavage by the enzyme, it forms a yellow solution of p-nitrophenol that can be measured at 400nm at pH 10.6 .
Cellular Effects
It is known that the product of its enzymatic cleavage, p-nitrophenol, can be detected and quantified, providing a measure of enzyme activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the enzyme N-acetyl-alpha-D-galactosaminidase . The enzyme cleaves the compound, resulting in the formation of a yellow solution of p-nitrophenol .
Temporal Effects in Laboratory Settings
It is known that the product of its enzymatic cleavage, p-nitrophenol, can be detected and quantified, providing a measure of enzyme activity .
Metabolic Pathways
It is known that the compound serves as a substrate for the enzyme N-acetyl-alpha-D-galactosaminidase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside typically involves the chemical modification of galactose derivatives. . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve chemo-enzymatic processes. For instance, immobilized β-N-acetylhexosaminidase can be used to selectively hydrolyze the β-anomeric derivatives, resulting in the desired α-anomer . This method offers advantages in terms of selectivity and efficiency, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by N-acetyl-D-galactosaminidase, resulting in the release of p-nitrophenol, which produces a yellow color.
Substitution Reactions: The nitrophenyl group can be substituted under specific conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside has a wide range of applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to measure the activity of N-acetyl-D-galactosaminidase.
Molecular Biology: Employed in studies of protein-carbohydrate interactions and enzyme kinetics.
Medicine: Utilized in diagnostic assays for detecting enzyme deficiencies and related disorders.
Industry: Applied in the production of chromogenic substrates for various biochemical assays.
Comparison with Similar Compounds
p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside: Similar in structure but differs in the sugar moiety, being derived from glucose instead of galactose.
4-Nitrophenyl N-acetyl-alpha-D-glucosaminide: Another chromogenic substrate used in similar enzyme assays but with a different sugar component.
Uniqueness: p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside is unique due to its specific interaction with N-acetyl-D-galactosaminidase, making it particularly useful for assays involving this enzyme. Its structural specificity and chromogenic properties provide distinct advantages in biochemical and diagnostic applications .
Properties
IUPAC Name |
N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-4-2-8(3-5-9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12+,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRLTNCLYHKQCK-RGDJUOJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901188274 | |
| Record name | 4-Nitrophenyl 2-(acetylamino)-2-deoxy-α-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901188274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23646-68-6 | |
| Record name | 4-Nitrophenyl 2-(acetylamino)-2-deoxy-α-D-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23646-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023646686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl 2-(acetylamino)-2-deoxy-α-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901188274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.624 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline](/img/structure/B13697.png)









![3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline](/img/structure/B13717.png)



